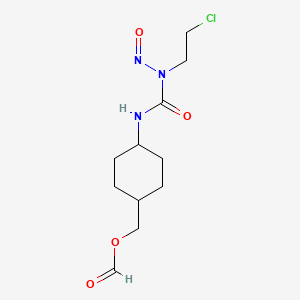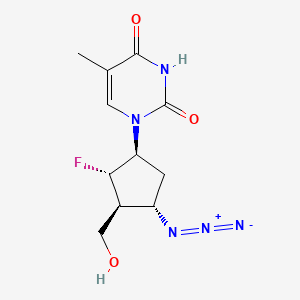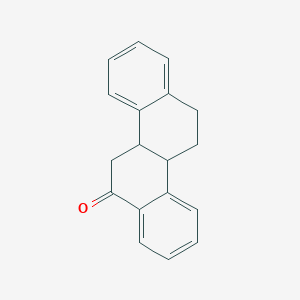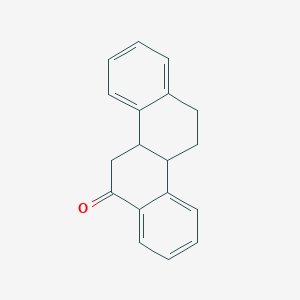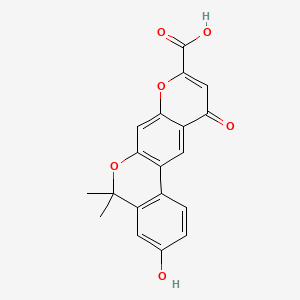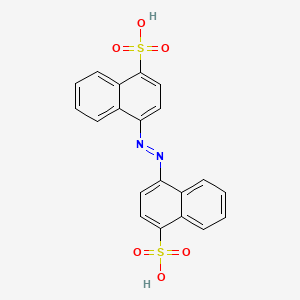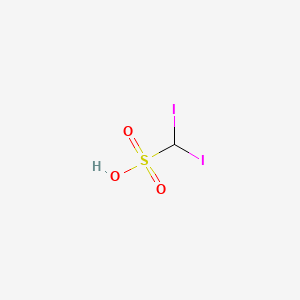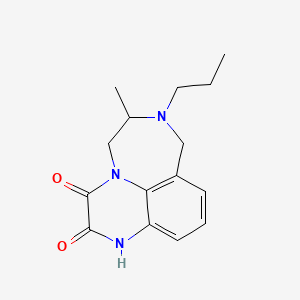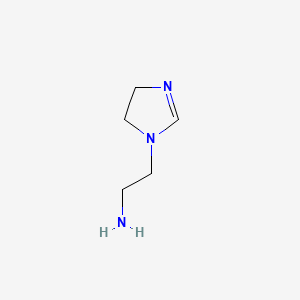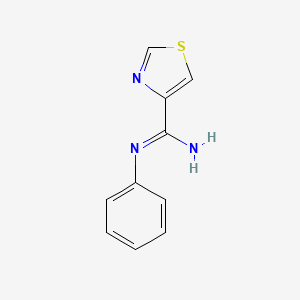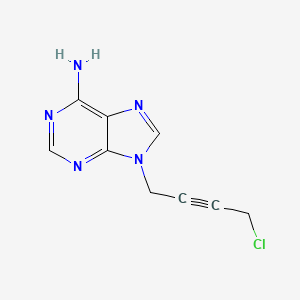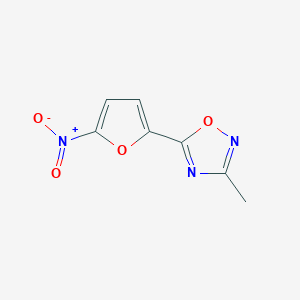
3-Methyl-5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 176592 typically involves the reaction of 5-nitrofuran-2-carboxylic acid hydrazide with acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring. The reaction conditions include:
Temperature: Reflux (approximately 140°C)
Solvent: Acetic anhydride
Reaction Time: Several hours until the reaction is complete
Industrial Production Methods
Industrial production of NSC 176592 follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions
Purification: Using crystallization or recrystallization techniques to obtain high-purity product
Quality Control: Ensuring the product meets industrial standards through rigorous testing
Analyse Des Réactions Chimiques
Types of Reactions
NSC 176592 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can react with the oxadiazole ring under mild conditions.
Major Products
Reduction Product: 3-methyl-5-(5-aminofuran-2-yl)-1,2,4-oxadiazole
Substitution Products: Various substituted oxadiazoles depending on the nucleophile used
Applications De Recherche Scientifique
NSC 176592 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of NSC 176592 involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in cellular processes.
Pathways: It can inhibit certain enzymes, leading to disruption of metabolic pathways in microorganisms or cancer cells
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methyl-5-(5-aminofuran-2-yl)-1,2,4-oxadiazole
- 3-methyl-5-(5-chlorofuran-2-yl)-1,2,4-oxadiazole
Uniqueness
NSC 176592 is unique due to its specific nitrofuran moiety, which imparts distinct biological activities compared to other oxadiazoles.
Propriétés
Numéro CAS |
1455-83-0 |
|---|---|
Formule moléculaire |
C7H5N3O4 |
Poids moléculaire |
195.13 g/mol |
Nom IUPAC |
3-methyl-5-(5-nitrofuran-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C7H5N3O4/c1-4-8-7(14-9-4)5-2-3-6(13-5)10(11)12/h2-3H,1H3 |
Clé InChI |
WEHPEFNACJTHBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




